4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
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Overview
Description
4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine ring, and a phenyl propanoate ester group. The presence of the methylsulfanyl and propanoyl groups further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate typically involves multiple steps:
Formation of the Triazino Ring: The triazino ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Fusion with Benzoxazepine Ring: The triazino ring is then fused with a benzoxazepine ring through a series of condensation reactions.
Introduction of Methylsulfanyl and Propanoyl Groups: The methylsulfanyl and propanoyl groups are introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the phenyl group with propanoic acid to form the propanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Alcohols: From reduction of the carbonyl groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may also bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The exact pathways can vary depending on the specific biological context, but may include pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
- 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
- Structural Features : The unique combination of the triazino and benzoxazepine rings, along with the methylsulfanyl and propanoyl groups, distinguishes this compound from its analogs.
- Chemical Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity and potential modifications.
- Biological Activity : Its specific interactions with molecular targets may result in unique biological activities not observed in similar compounds.
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-(3-methylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] propanoate |
InChI |
InChI=1S/C23H22N4O4S/c1-4-18(28)27-17-9-7-6-8-16(17)20-21(24-23(32-3)26-25-20)31-22(27)14-10-12-15(13-11-14)30-19(29)5-2/h6-13,22H,4-5H2,1-3H3 |
InChI Key |
NWUVBDQMPNOIFP-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)OC(=O)CC |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)OC(=O)CC |
Origin of Product |
United States |
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